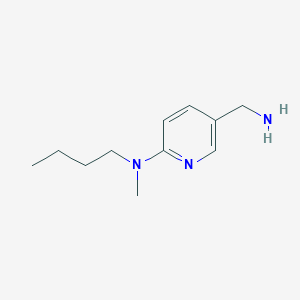

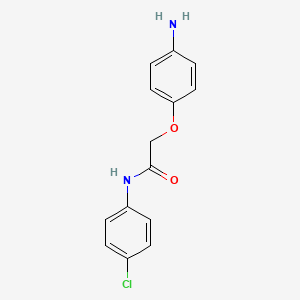

2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide

Übersicht

Beschreibung

The compound 2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide is a derivative of acetamide with potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of aromatic amines with other chemical entities to form new compounds with potential biological activities. For instance, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines results in the formation of 2-acylamino-3-arylamino-1,4-naphthoquinones and angular heterocyclic compounds, suggesting a common reaction pathway that could be relevant for the synthesis of 2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated and found to crystallize in the orthorhombic crystal system, exhibiting intermolecular hydrogen bonds . This information can be useful in predicting the molecular structure and bonding patterns of 2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide.

Chemical Reactions Analysis

The chemical reactions of acetamide derivatives often involve the formation of hydrogen bonds, which are crucial for their biological activity. The title compound 2-chloro-N-(4-chlorophenyl)acetamide, for example, forms chains through N—H⋯O hydrogen bonding, which is a common feature in this class of compounds . This suggests that 2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide may also engage in similar hydrogen bonding, affecting its reactivity and interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are characterized by their spectroscopic signatures and their ability to form intra- and intermolecular hydrogen bonds. Compounds such as substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides have been synthesized and characterized, providing insights into the behavior of hydrogen bonds in solution and the electronic behavior of these bonds . These findings can be applied to understand the properties of 2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide, including its solubility, stability, and potential interactions with biological molecules.

Wissenschaftliche Forschungsanwendungen

1. Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one

- Application Summary: This study presents a comprehensive exploration of the structure–reactivity relationship of this organic compound .

- Methods of Application: The study embarked on an in-depth investigation into the solid-state crystal structure of this organic compound, employing computational Density Functional Theory (DFT) and related methodologies . A single-crystal X-ray diffraction (SCXRD) analysis was initially performed, supplemented by a Hirshfeld surfaces analysis .

- Results or Outcomes: The Conceptual DFT (CDFT) was applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions, providing a deeper understanding of the compound’s chemical reactivity properties .

2. 1,3,5-Tris (4-aminophenyl)benzene derivatives

- Application Summary: The study focuses on the design, synthesis, and electrochemical properties of 1,3,5-Tris (4-aminophenyl)benzene derivatives .

- Methods of Application: Nickel-catalysed polycondensation reactions of 1,3,5-tris (p-chlorophenyl)benzene with secondary cyclic and acyclic amines afforded the corresponding triarylamines in good yields .

- Results or Outcomes: Oxidation of these materials creates dications diradicals that are stable over several minutes at room temperature .

Eigenschaften

IUPAC Name |

2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c15-10-1-5-12(6-2-10)17-14(18)9-19-13-7-3-11(16)4-8-13/h1-8H,9,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZOTDJQIOUVRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCC(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

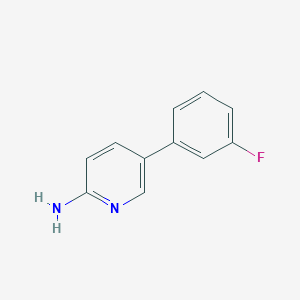

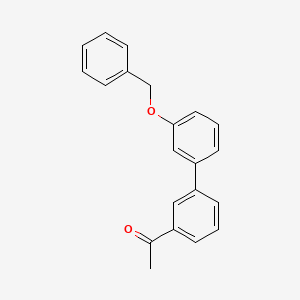

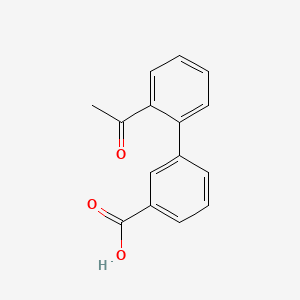

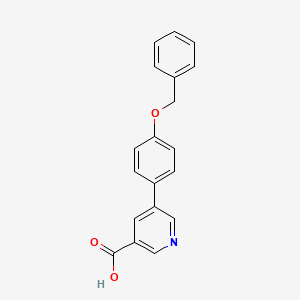

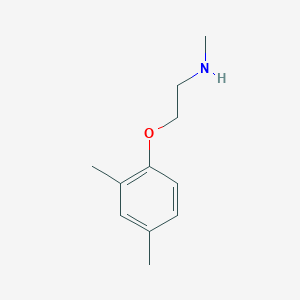

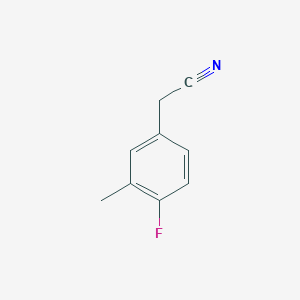

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methyl(2-nitrophenyl)amino]acetic acid](/img/structure/B1342067.png)

![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1342081.png)

![7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride](/img/structure/B1342084.png)

![(2-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine](/img/structure/B1342098.png)